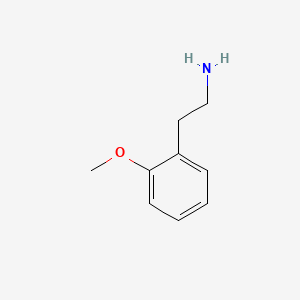
Methyl L-prolinate
Descripción general
Descripción
“Methyl L-prolinate” is a chemical compound with the molecular formula C6H11NO2 . It is an important chemical raw material used in organic synthetic materials . It is also known by other names such as “L-Proline methyl ester”, “(S)-methyl pyrrolidine-2-carboxylate”, and "(S)-proline-methyl-ester" .
Synthesis Analysis
“Methyl L-prolinate” can be used as a building block in peptide synthesis . It can also act as a catalyst to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea .
Molecular Structure Analysis
The molecular structure of “Methyl L-prolinate” consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It has an average mass of 129.157 Da and a mono-isotopic mass of 129.078979 Da .
Chemical Reactions Analysis
“Methyl L-prolinate” can be used as a reactant to prepare prolylproline .
Physical And Chemical Properties Analysis
“Methyl L-prolinate” has a density of 1.1±0.1 g/cm3, a boiling point of 169.9±33.0 °C at 760 mmHg, and a vapour pressure of 1.5±0.3 mmHg at 25°C . It has a molar refractivity of 32.7±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 122.4±3.0 cm3 .
Aplicaciones Científicas De Investigación
Interaction with Lipid Oxidation Products
Methyl L-prolinate: has been studied for its interaction with lipid oxidation products. This is particularly relevant in the context of dry and low-moisture foods, where the oxidation of lipids like methyl linoleate can lead to a significant loss of nutritional value . The presence of Methyl L-prolinate can modify the formation and reaction path of these oxidation products, potentially improving food safety and nutrition .
Catalyst in Organic Synthesis
As a building block in peptide synthesis, Methyl L-prolinate can act as a catalyst. It has been used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones via Biginelli condensation reaction with aryl aldehydes, methyl acetoacetate, and urea . This showcases its utility in facilitating complex organic reactions.
Pharmaceutical Research
In pharmaceutical research, Methyl L-prolinate serves as a precursor for various bioactive molecules. Its structure suggests potential applications as a chiral building block, which is crucial for creating specific stereochemistry in drug molecules .
Flow Chemistry Applications
Methyl L-prolinate: has been utilized in flow chemistry for the synthesis of 2-methylpyridines via α-methylation . This method is greener and more efficient than conventional batch processes, highlighting the compound’s role in sustainable chemical practices.
Analytical Chemistry
The compound’s interaction with other chemicals under specific conditions can be used for analytical purposes. For instance, its reaction with methyl linoleate oxidation products can be monitored to study the stability and degradation of lipids in food products .
Material Science
In material science, Methyl L-prolinate can be involved in the synthesis of silica-based nanoparticles. These nanoparticles have a wide range of applications, from catalysis to drug delivery systems .
Mecanismo De Acción
While the specific mechanism of action for “Methyl L-prolinate” is not explicitly mentioned in the search results, it is noted that L-Proline, an important amino acid for pathogenic protists, is involved in fundamental biological processes such as ATP production, differentiation of the insect and intracellular stages, the host cell infection, and the resistance to a variety of stresses .
Safety and Hazards
“Methyl L-prolinate” should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . Protective equipment should be worn when handling this chemical, and adequate ventilation should be ensured . In case of accidental exposure, immediate medical attention should be sought .
Direcciones Futuras
“Methyl L-prolinate” has potential applications in the development of new chemotherapy against Chagas disease . Researchers are exploring the L-Proline uptake as a chemotherapeutic target for T. cruzi, and novel inhibitors containing the amino acid with a linker and a variable region able to block the transporter have been proposed .
Propiedades
IUPAC Name |
methyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYXBNNBYXPPL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311462 | |
| Record name | (-)-L-Proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-prolinate | |
CAS RN |
2577-48-2 | |
| Record name | (-)-L-Proline methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-prolinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-L-Proline methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL L-PROLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0II79F4L0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

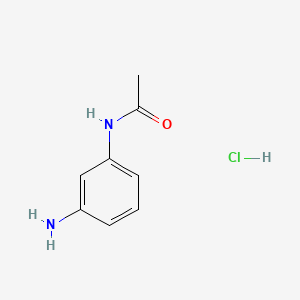
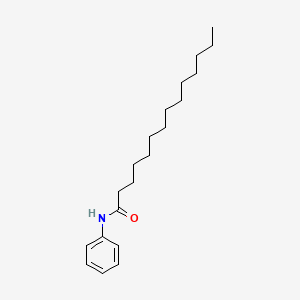
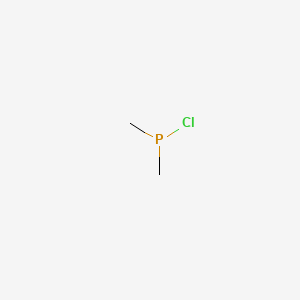

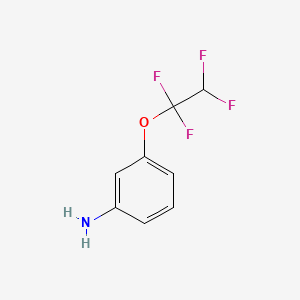



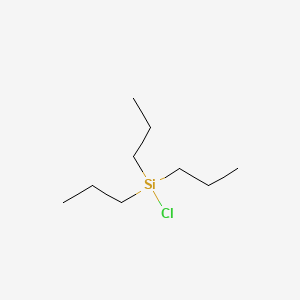
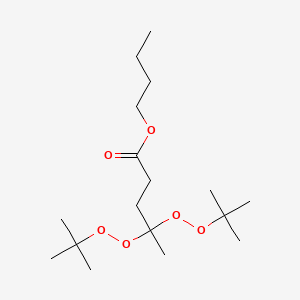


![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)
